Tryptoquialanine

Description

Structure

3D Structure

Properties

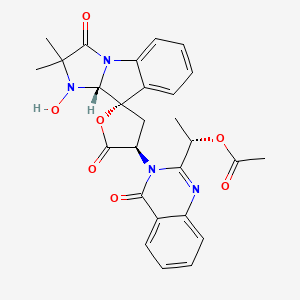

Molecular Formula |

C27H26N4O7 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]ethyl] acetate |

InChI |

InChI=1S/C27H26N4O7/c1-14(37-15(2)32)21-28-18-11-7-5-9-16(18)22(33)29(21)20-13-27(38-23(20)34)17-10-6-8-12-19(17)30-24(27)31(36)26(3,4)25(30)35/h5-12,14,20,24,36H,13H2,1-4H3/t14-,20+,24-,27-/m0/s1 |

InChI Key |

NWBIHDXUFYUNGB-LROXJONJSA-N |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

Synonyms |

tryptoquialanine A |

Origin of Product |

United States |

Biosynthetic Pathways of Tryptoquialanine

Elucidation of the Nonribosomal Peptide Synthetase (NRPS) Assembly Line for Tryptoquialanine

The biosynthesis of this compound is a prime example of NRPS-mediated natural product synthesis. These large, multi-domain enzymes act as molecular factories, sequentially adding amino acid building blocks to create complex peptide structures without the direct involvement of ribosomes. mdpi.com

Identification and Characterization of this compound Biosynthetic Gene Clusters (e.g., tqa cluster)

The genetic instructions for this compound synthesis are encoded within a dedicated biosynthetic gene cluster (BGC). nih.govacs.orgnih.gov In the producing organism, Penicillium aethiopicum, this has been identified as the tqa gene cluster. nih.govacs.orgnih.govresearchgate.net The discovery of this cluster was a significant breakthrough in understanding how this complex molecule is made. nih.govacs.orgnih.gov

Systematic inactivation of each gene within the tqa cluster, followed by the isolation and characterization of resulting intermediates, has been instrumental in deciphering the biosynthetic sequence. nih.govacs.orgnih.gov This genetic approach, combined with bioinformatic analysis, has allowed for the functional assignment of the various enzymes encoded by the tqa genes. nih.govresearchgate.net

| Gene Cluster | Organism | Key Findings |

| tqa | Penicillium aethiopicum | Contains all the necessary genes for this compound biosynthesis, including the core NRPS and tailoring enzymes. nih.govacs.orgnih.govresearchgate.net |

Role of TqaA (Trimodular Nonribosomal Peptide Synthetase) in Core Scaffold Formation

At the heart of the this compound assembly line lies TqaA, a trimodular NRPS. nih.govacs.orgresearchgate.netharvard.edu This megaenzyme is responsible for the sequential condensation of the initial amino acid building blocks to form the core scaffold of the molecule. nih.govnih.gov TqaA is composed of three modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. harvard.edu The carboxy-terminal condensation (C) domain of TqaA is believed to be crucial for the cyclization and release of the tripeptide intermediate, fumiquinazoline F, which is a common precursor in the biosynthesis of related fumiquinazoline alkaloids. nih.gov

Precursor Utilization in this compound Biosynthesis

The construction of the this compound molecule relies on the incorporation of both common proteinogenic and less common non-proteinogenic amino acids.

The core tripeptide backbone of this compound is assembled from three canonical amino acid precursors: anthranilate, L-tryptophan, and L-alanine. nih.govmdpi.comharvard.edursc.org The TqaA NRPS specifically activates and links these substrates in a defined order to create the initial linear tripeptide. harvard.edu Anthranilate and tryptophan are common building blocks in this family of fungal alkaloids. nih.gov

A distinctive feature of this compound biosynthesis is the incorporation of the non-proteinogenic amino acid, 2-aminoisobutyric acid (AIB). nih.govmdpi.comacs.orgresearchgate.net This "unnatural" amino acid is not one of the 20 standard amino acids found in proteins. Genetic studies have identified two enzymes of unknown function within the tqa cluster that are likely involved in the synthesis of AIB. nih.govacs.org The integration of AIB is a key step that contributes to the final unique structure of this compound. nih.gov

| Precursor Amino Acid | Type | Role in Biosynthesis |

| Anthranilate | Canonical | Forms the initial part of the quinazoline (B50416) ring system. nih.govharvard.edu |

| L-Tryptophan | Canonical | Contributes the indole (B1671886) portion of the molecule. nih.govharvard.edu |

| L-Alanine | Canonical | Incorporated into the core peptide chain. nih.govharvard.edu |

| 2-Aminoisobutyric Acid (AIB) | Non-proteinogenic | Added as a tailoring modification, contributing to the final structure. nih.govacs.orgresearchgate.net |

Canonical Amino Acid Substrates (e.g., Anthranilate, Tryptophan, Alanine)

Post-Assembly Line Enzymatic Tailoring of this compound

Once the core scaffold is assembled by TqaA, a series of tailoring enzymes, also encoded within the tqa cluster, modify this intermediate to produce the final this compound molecule. nih.govresearchgate.net These modifications are crucial for the structural complexity and biological activity of the final product.

One of the key tailoring steps is the unusual oxidative opening of a pyrazinone ring, a reaction catalyzed by an FAD-dependent berberine (B55584) bridge enzyme-like oxidoreductase. nih.govacs.orgnih.gov This oxidative cleavage is a critical transformation in the biosynthetic pathway. Further tailoring reactions lead to the final acetylated and spirolactone-containing structure of this compound. nih.gov

Oxidoreductase-Mediated Modifications (e.g., TqaG, TqaE, TqaH)

A series of oxidoreductases, particularly those dependent on flavin adenine (B156593) dinucleotide (FAD), play a pivotal role in the intricate tailoring of the this compound scaffold. nih.gov Three key FAD-containing enzymes, TqaH, TqaG, and TqaE, act in a specific sequence to modify the initial fumiquinazoline F intermediate. nih.gov

TqaH, homologous to Af12060 from the fumiquinazoline pathway in Aspergillus fumigatus, is responsible for the initial oxidation of the indole ring of fumiquinazoline F. nih.gov This epoxidation of the indole side chain is a critical priming step for subsequent reactions. nih.gov Following the action of TqaH, TqaG, another FAD-dependent oxidoreductase, further modifies the molecule. nih.govnih.gov Gene knockout studies have shown that in the absence of downstream enzymes, the action of TqaG on 2'-epi-fumiquinazoline A (a downstream intermediate) leads to the accumulation of 2'-epi-fumiquinazoline D as a shunt product. nih.gov TqaE, a berberine bridge enzyme-like oxidoreductase, is proposed to catalyze an unusual oxidative opening of the pyrazinone ring, a key step in the formation of the characteristic spirolactone ring system. nih.govresearchgate.netacs.orgnih.gov

Roles of FAD-Dependent Enzymes and P450 Monooxygenases in this compound Scaffold Remodeling

The biosynthesis of this compound relies heavily on the catalytic prowess of FAD-dependent enzymes and, to a lesser extent, cytochrome P450 monooxygenases for its complex scaffold remodeling. nih.govresearchgate.netnih.gov The FAD-dependent oxidoreductases TqaH, TqaG, and TqaE are central to the pathway, executing a series of oxidative transformations. nih.gov

TqaH initiates the process by epoxidizing the indole side chain of fumiquinazoline F. nih.gov TqaG, also an FAD-dependent enzyme, is believed to be involved in the oxidative rearrangement of the fumiquinazoline core. nih.gov The most dramatic transformation is catalyzed by TqaE, an FAD-dependent berberine bridge enzyme-like oxidoreductase, which facilitates the oxidative cleavage of the pyrazinone ring. nih.govresearchgate.netacs.orgnih.gov This ring-opening event is a crucial step that sets the stage for the formation of the spirolactone moiety.

While FAD-dependent enzymes dominate the key oxidative steps, cytochrome P450 monooxygenases are also implicated in the broader context of fungal indole alkaloid biosynthesis, often catalyzing hydroxylations, epoxidations, and other oxidative modifications that contribute to the vast structural diversity of these natural products. nih.govimb.com.cnrsc.orgnih.gov In the griseofulvin (B1672149) pathway, for instance, a P450 enzyme, GsfF, is responsible for the oxidative coupling that forms the characteristic grisan spirocycle. researchgate.net Although a direct role for a P450 in the main this compound backbone formation from fumiquinazoline F is not explicitly detailed, their involvement in tailoring reactions in related pathways highlights their importance in generating chemical complexity.

Mechanistic Insights into Complex Ring System Formation

The formation of the intricate 6-5-5 imidazoindolone ring system connected to a spirolactone in this compound is a testament to the efficiency of enzymatic catalysis. nih.govresearchgate.net The biosynthesis begins with the assembly of fumiquinazoline F, a common intermediate in the fumiquinazoline alkaloid family, by a trimodular nonribosomal peptide synthetase (NRPS). nih.govresearchgate.netacs.org

A key mechanistic event is the oxidative opening of the pyrazinone ring of an advanced intermediate by the FAD-dependent enzyme TqaE. nih.govresearchgate.netacs.org This cleavage generates a reactive species that is poised for an intramolecular cyclization. The subsequent capture of a carbonyl group by a hydroxyl group leads to the formation of the five-membered spirolactone ring. scispace.com This transformation represents a significant morphing of the initial fumiquinazoline scaffold into the rearranged framework of this compound. nih.gov The stereochemistry of the final product is influenced by enzymes like the ketoreductase TqaC, which stereospecifically reduces a ketone group, as demonstrated by the accumulation of the precursor tryptoquialanone in a ΔtqaC mutant. nih.gov

Identification and Characterization of Biosynthetic Intermediates and Shunt Products (e.g., Fumiquinazoline F, Northis compound)

The elucidation of the this compound biosynthetic pathway has been greatly aided by the isolation and structural characterization of key intermediates and shunt products from genetically modified strains of Penicillium aethiopicum. nih.govresearchgate.net

Fumiquinazoline F is a crucial on-pathway intermediate, serving as the common precursor for both the this compound and fumiquinazoline biosynthetic pathways. nih.govresearchgate.netacs.org It is assembled by the trimodular nonribosomal peptide synthetase (NRPS) TqaA. nih.gov

Northis compound (also known as this compound B) is a significant shunt product identified in knockout mutants of tqaL or tqaM. nih.gov These genes are implicated in the biosynthesis of 2-aminoisobutyric acid (AIB). In their absence, the NRPS module TqaB incorporates L-alanine instead of AIB, leading to the production of northis compound. nih.gov This finding demonstrates the substrate flexibility of the downstream enzymes in the pathway. nih.gov

Other identified intermediates include tryptoquialanone , which accumulates in the ΔtqaC mutant, confirming the role of TqaC as a ketoreductase. nih.gov The study of these accumulated molecules has been instrumental in piecing together the sequential steps of this complex biosynthetic route.

Genetic and Biochemical Investigation of this compound Biosynthesis

The dissection of the this compound biosynthetic pathway has been achieved through a combination of genetic manipulation and biochemical assays, providing a detailed understanding of the function of the genes within the tqa cluster. nih.govresearchgate.net

Functional Assignment of Individual Genes within the tqa Cluster via Gene Knockout Studies

Systematic gene knockout studies in Penicillium aethiopicum have been instrumental in assigning functions to the individual genes within the tqa biosynthetic cluster. nih.govresearchgate.netnih.gov By inactivating each gene and analyzing the resulting metabolic profile, researchers have been able to deduce the role of each enzyme in the pathway.

For example, deletion of the trimodular NRPS gene, tqaA, completely abolished the production of this compound, confirming its role in assembling the initial peptide backbone. nih.gov Knockout of tqaC, which encodes a putative ketoreductase, led to the accumulation of tryptoquialanone, the ketone precursor to a later intermediate. nih.gov Similarly, inactivation of tqaL or tqaM resulted in the production of the shunt product northis compound, linking these genes to the synthesis of the non-proteinogenic amino acid 2-aminoisobutyric acid (AIB). nih.gov These targeted gene deletions have allowed for a stepwise reconstruction of the biosynthetic pathway.

In Vitro Reconstitution of this compound Biosynthetic Steps

To complement the in vivo data from gene knockout studies, key steps of the this compound biosynthetic pathway have been reconstituted in vitro. nih.govresearchgate.netnih.gov This approach involves expressing the biosynthetic enzymes in a heterologous host, such as E. coli, and then testing their activity with purified substrates.

A notable success in this area has been the in vitro reconstitution of the 2-aminoisobutyric acid (AIB)-utilizing NRPS module. nih.govresearchgate.netacs.org Researchers were able to demonstrate the conversion of the intermediate fumiquinazoline F to a downstream product by co-expressing the enzymes TqaB and TqaH in E. coli and supplementing the culture with AIB. nih.gov This experiment not only confirmed the function of these enzymes but also definitively established AIB as a direct precursor in the biosynthesis of this compound. nih.gov Such in vitro studies provide unambiguous evidence for the proposed enzymatic functions and offer a platform for more detailed mechanistic investigations.

Transcriptional Regulation of this compound Production (e.g., TqaK, LaeA)

The biosynthesis of this compound is a tightly controlled process, governed by a hierarchical regulatory network that includes both pathway-specific and global regulators. These transcription factors ensure that the production of this complex metabolite is coordinated with the developmental and environmental state of the fungus. Key players in this regulation include the cluster-specific activator TqaK and the global regulator LaeA.

TqaK: A Pathway-Specific bZIP Activator

Within the this compound (tqa) biosynthetic gene cluster in Penicillium aethiopicum, a dedicated regulatory gene, tqaK, has been identified. nih.govcityu.edu.hk TqaK is a protein characterized by a basic-region leucine (B10760876) zipper (bZIP) DNA-binding domain, a common feature of many fungal transcription factors. nih.govresearchgate.net Its location within the gene cluster suggests a primary role in controlling the expression of the adjacent tqa biosynthetic genes. mdpi.com

Functional studies have confirmed that TqaK acts as a positive transcriptional regulator for the pathway. nih.govresearchgate.net Gene deletion experiments in P. aethiopicum, where the tqaK gene was inactivated, resulted in a dramatic reduction in this compound production, with levels dropping to as low as one-twentieth of the wild-type strain. nih.govmdpi.com This demonstrates the critical role of TqaK in activating the expression of the tqa gene cluster. An orthologous gene to tqaK is also found in the genome of another this compound-producing species, Penicillium digitatum, suggesting a conserved regulatory mechanism. mdpi.com

LaeA: A Global Regulator of Secondary Metabolism

Beyond the cluster-specific control exerted by TqaK, this compound biosynthesis is also influenced by global regulators that modulate broad domains of secondary metabolism. The most prominent of these is LaeA, a putative methyltransferase that forms part of the Velvet complex, a key regulatory system in filamentous fungi. mdpi.comnih.gov LaeA is known to control the expression of numerous secondary metabolite gene clusters, often by influencing chromatin structure. nih.govmdpi.com

The involvement of LaeA in regulating this compound production has been demonstrated in P. digitatum. mdpi.com Deletion of the PdlaeA gene in this fungus led to a significant decrease in the expression of the this compound (Tq) gene cluster. mdpi.com This finding establishes LaeA as a positive regulator, situated higher up in the regulatory cascade than TqaK, and indicates that its activity is necessary for the full expression of the pathway. LaeA's regulatory scope is broad; its deletion in P. digitatum also affects the production of other secondary metabolites and processes like conidial production. mdpi.com

Table 1: Key Transcriptional Regulators of this compound Biosynthesis

| Regulator | Type | Organism(s) | Function | Effect of Deletion |

|---|---|---|---|---|

| TqaK | bZIP Transcription Factor (Pathway-specific) | Penicillium aethiopicum, Penicillium digitatum | Positive regulator; activates expression of genes within the tqa cluster. nih.govresearchgate.net |

Production of this compound reduced to ~5% of wild-type levels. nih.govmdpi.com |

| LaeA | Methyltransferase-like Global Regulator | Penicillium digitatum | Positive global regulator; required for expression of the tqa cluster among others. mdpi.comresearchgate.net |

Decreased expression of the this compound gene cluster. mdpi.com |

Comparative Genomics of this compound Pathways across Fungal Species

Comparative genomics is a powerful tool for identifying and delineating biosynthetic gene clusters (BGCs) by comparing the genomes of producing and non-producing organisms, or producers of structurally related compounds. This approach has been instrumental in elucidating the genetic basis of this compound biosynthesis.

The initial identification of the tqa gene cluster in P. aethiopicum was facilitated by a comparative genomic strategy. frontiersin.org Researchers compared the genome of P. aethiopicum with that of Penicillium chrysogenum, a well-studied fungus that does not produce this compound. frontiersin.orgresearchgate.net By screening for nonribosomal peptide synthetase (NRPS) genes present in P. aethiopicum but absent in P. chrysogenum, the number of potential candidate genes was significantly narrowed. frontiersin.org

To further refine the search, the analysis was expanded to include Aspergillus clavatus, a known producer of tryptoquivaline (B1215208), a structurally similar tremorgenic mycotoxin. frontiersin.org The hypothesis was that the biosynthetic pathways for these related molecules would share homologous enzymes and, therefore, orthologous genes. This cross-species comparison revealed a set of NRPS genes in P. aethiopicum that were orthologous to those in A. clavatus but not in P. chrysogenum, leading directly to the correct tqa cluster. frontiersin.orgresearchgate.net This approach also helped to identify the complete set of genes for tryptoquivaline biosynthesis in A. clavatus, which were found to be distributed across three different genomic locations. frontiersin.org

The availability of genome sequences for multiple this compound-producing species, such as P. aethiopicum and P. digitatum, allows for further comparative analyses. mdpi.comupf.edu Such comparisons reveal conserved syntenic regions, confirming the boundaries of the tqa cluster, which spans approximately 32 kilobases and contains 13 genes (tqaA to tqaM). nih.gov These analyses provide strong evidence for the shared evolutionary origin of the pathway and confirm the functional roles of the genes contained within the cluster.

Table 2: Summary of Comparative Genomic Analyses for this compound Cluster Identification

| Comparison Organisms | Key Findings | Reference(s) |

|---|---|---|

| P. aethiopicum vs. P. chrysogenum | Narrowed down candidate NRPS genes by eliminating those common to both species. | frontiersin.orgresearchgate.net |

| P. aethiopicum vs. A. clavatus | Identified orthologous NRPS genes responsible for the biosynthesis of the related compounds this compound and tryptoquivaline, leading to the discovery of the tqa cluster. |

frontiersin.org |

| P. aethiopicum vs. P. digitatum | Confirmed the conservation of the tqa gene cluster and its synteny in different producing species. |

nih.govmdpi.com |

Structural Diversity and Analogues of Tryptoquialanine

Characterization of Naturally Occurring Tryptoquialanine Variants

Several naturally occurring variants of this compound have been isolated and characterized, each differing slightly in their chemical structure. These variations often involve modifications such as hydroxylation, methylation, or the absence of certain functional groups.

This compound A (TA): One of the most prevalent and well-studied variants, this compound A is produced by Penicillium digitatum, a common pathogen of citrus fruits. nih.govnih.gov Its structure has been confirmed through extensive spectroscopic analysis. nih.gov It is often found alongside other related alkaloids on the surface of infected fruits. nih.govresearchgate.netcapes.gov.br

This compound B (TB): Also known as northis compound, this compound B is structurally similar to this compound A but lacks a methyl group. nih.gov It is also produced by P. digitatum and has been identified in studies investigating the secondary metabolites of this fungus. nih.govnih.govasm.org

This compound C (TC): This variant is another indole (B1671886) alkaloid produced by P. digitatum. researchgate.netresearchgate.net Methods for the simultaneous determination of this compound A and C in oranges have been developed, highlighting their co-occurrence in infected fruits. researchgate.netnih.gov

Deoxythis compound: This compound is part of the this compound biosynthetic pathway and lacks a hydroxyl group present in other variants. asm.orgresearchgate.net Its structure has been elucidated through the analysis of knockout strains of P. aethiopicum. nih.govresearchgate.net Deoxythis compound has been identified in the extracellular vesicles produced by P. digitatum. asm.org

Tryptoquialanone: Characterized by the presence of a ketone group, tryptoquialanone is another related metabolite. researchgate.net Deoxynortryptoquialanone, an intermediate in the biosynthetic pathway, features an aliphatic ketone. nih.gov

Table 1: Key Naturally Occurring this compound Variants

| Compound Name | Key Structural Features | Producing Organism(s) |

|---|---|---|

| This compound A | A prevalent, well-studied variant. | Penicillium digitatum nih.govnih.gov |

| This compound B | Lacks a methyl group compared to this compound A. | Penicillium digitatum nih.govnih.gov |

| This compound C | Co-occurs with this compound A in infected oranges. | Penicillium digitatum researchgate.netnih.gov |

| Deoxythis compound | Lacks a hydroxyl group. | Penicillium aethiopicum, Penicillium digitatum nih.govasm.orgresearchgate.net |

| Tryptoquialanone | Contains a ketone functional group. | Penicillium spp. researchgate.net |

Structural Elucidation Methodologies Applied to Tryptoquialanines

The complex structures of tryptoquialanines have been determined through the application of modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including tryptoquialanines. leibniz-fmp.de One-dimensional and two-dimensional NMR experiments have been crucial in establishing the definitive molecular structures and stereochemical configurations of these compounds. nih.gov For instance, the structure of deoxynortryptoquialanone was confirmed through 2D NMR, which revealed the presence of an aliphatic ketone. nih.gov Similarly, the structure of another intermediate was determined using extensive NMR data. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. uni-rostock.de Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are widely used for the detection, quantification, and structural analysis of tryptoquialanines. nih.govscirp.org These methods have been applied to determine the levels of this compound A and B in orange juices and to analyze their presence in different parts of infected oranges. nih.govresearchgate.netnih.gov UHPLC-MS/MS has also been used to quantify this compound A in extracellular vesicles of P. digitatum and to analyze the metabolic profiles of seeds treated with this compound. asm.orgresearchgate.netfrontiersin.org

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample. researchgate.net MSI has been used for the first time to monitor the production of secondary metabolites, including tryptoquialanines, on the surface of oranges during infection by P. digitatum. nih.govcapes.gov.br This technique revealed the accumulation of tryptoquialanines on the fruit surface between 4 and 7 days post-inoculation, providing insights into the pathogen-host interaction. nih.govcapes.gov.br

Molecular networking is a computational approach that organizes tandem mass spectrometry data to visualize and identify structurally related molecules within complex mixtures. nih.govscienceopen.com This technique has been instrumental in the discovery and characterization of this compound-related compounds. asm.org By combining MSI with molecular networking, researchers were able to report the production of tryptoquivalines and fumiquinazolines by P. digitatum for the first time. nih.gov Molecular networking has also been used to identify tryptoquialanines and other metabolites in the extracellular vesicles of P. digitatum, grouping them into clusters based on their similar fragmentation patterns. asm.orgresearchgate.net

Mass Spectrometry Imaging (MSI) in this compound Localization Studies

Chemoenzymatic and Synthetic Approaches to this compound Analogues

The biosynthesis of this compound has been investigated through genetic and biochemical studies, particularly in Penicillium aethiopicum. acs.orgnih.gov A gene cluster (tqa) responsible for this compound biosynthesis has been identified. acs.orgnih.gov The pathway involves a nonribosomal peptide synthetase (NRPS) and several tailoring enzymes. acs.orgnih.gov By systematically inactivating genes within this cluster, researchers have been able to isolate and characterize biosynthetic intermediates, thereby establishing the sequence of the pathway. acs.orgnih.gov This genetic approach, which can be considered a form of chemoenzymatic synthesis, has provided insights into the formation of the complex this compound scaffold. For example, the knockout of specific genes led to the accumulation of intermediates like deoxynortryptoquialanone and deoxythis compound, confirming the function of the corresponding enzymes. nih.gov These studies open the door for engineered biosynthesis and the generation of novel analogues by manipulating the biosynthetic pathway.

Design and Synthesis of Modified this compound Scaffolds

The design and synthesis of modified this compound scaffolds are guided by an understanding of its natural biosynthetic pathway. The core structure is assembled by nonribosomal peptide synthetase (NRPS) machinery from four amino acids: anthranilate, L-tryptophan, L-alanine, and the nonproteinogenic 2-aminoisobutyric acid (AIB). nih.gov The generation of structural analogues can be achieved by substituting these precursor molecules.

A pivotal step in the biosynthesis that defines the this compound scaffold is the oxidative cleavage of a pyrazinoquinazolinone ring in the intermediate, fumiquinazoline F. acs.orgnih.gov This reaction, catalyzed by an FAD-dependent berberine (B55584) bridge enzyme-like oxidoreductase, creates a reactive intermediate that undergoes spirolactonization to form the distinctive imidazoindolone system. acs.org This dramatic alteration of the molecular framework highlights a key strategy for generating scaffold diversity. nih.gov

Furthermore, stereochemistry plays a crucial role in determining the final structure. The C2' stereochemistry of an intermediate, 2'-epi-FQA, is the opposite of that found in the fumiquinazoline pathway. acs.org This stereochemical difference influences the subsequent enzymatic processing and cyclization reactions, leading to different product outcomes. acs.org Research into the synthesis of various 3-substituted indole derivatives provides a broader context for the chemical strategies that can be employed to create novel molecular architectures based on the indole nucleus. scirp.org

| Compound | Core Scaffold | Key Modifications / Precursors | Unique Structural Features |

|---|---|---|---|

| This compound A | Imidazoindolone + Quinazoline (B50416) | Incorporates 2-aminoisobutyric acid (AIB) | Features a spirolactone ring and a 2'-(R) stereocenter. |

| Fumiquinazoline A (FQA) | Imidazoindolone + Quinazoline | Incorporates L-alanine | Features a hydroxyl group at C11' and a 2'-(S) stereocenter. |

| Tryptoquivaline (B1215208) | Imidazoindolone + Quinazoline | Derived from an anthranilate side chain | Lacks the spirolactone ring present in this compound A. |

Strategies for Biocatalytic Production of this compound Derivatives

The biocatalytic production of this compound derivatives leverages the enzymatic machinery encoded within the tqa gene cluster, first identified in Penicillium aethiopicum. acs.orgnih.gov This cluster contains the genes for the enzymes that collectively execute the synthesis of the complex alkaloid from simple amino acid precursors. nih.gov Understanding and harnessing these enzymes opens avenues for engineered biosynthesis of novel analogues.

The biosynthetic pathway is initiated by a trimodular NRPS, TqaA, which assembles the tripeptide intermediate fumiquinazoline F from anthranilate, d-tryptophan, and L-alanine. nih.gov The pathway involves several key enzymatic transformations:

NRPS-Mediated Assembly : Two NRPS enzymes, TqaA and TqaB, are responsible for the sequential condensation of the four amino acid building blocks. nih.gov A notable feature is the identification of an NRPS module that specifically utilizes AIB. acs.orgnih.gov

Oxidative Ring Opening : A crucial step is the oxidative cleavage of the pyrazinone ring in fumiquinazoline F, catalyzed by an FAD-dependent oxidoreductase (TqaG), which paves the way for the formation of the characteristic spirolactone. acs.orgnih.gov

Tailoring Enzymes : The tqa cluster also encodes other tailoring enzymes, including oxygenases and methyltransferases, that perform the final modifications to generate the finished this compound molecule. nih.gov

By systematically inactivating genes within the tqa cluster, researchers have been able to isolate and characterize various biosynthetic intermediates, thereby elucidating the step-by-step enzymatic sequence. acs.org This genetic and biochemical knowledge provides a powerful toolkit for combinatorial biosynthesis. By expressing these enzymes in heterologous hosts like Saccharomyces cerevisiae or by using them in one-pot in vitro reactions, it is possible to produce not only the natural product but also novel derivatives. nih.gov This approach is part of a broader trend in biocatalysis, where enzymes like tryptophan synthases and prenyltransferases are being engineered to create diverse libraries of indole- and tryptamine-based compounds for various applications. chemistryviews.orgchemistryviews.org

| Gene/Enzyme | Proposed Function | Role in Synthesis |

|---|---|---|

| TqaA (NRPS) | Trimodular Nonribosomal Peptide Synthetase | Assembles the fumiquinazoline F scaffold from anthranilate, tryptophan, and alanine (B10760859). acs.orgnih.gov |

| TqaB (NRPS) | Monomodular Nonribosomal Peptide Synthetase | Activates and incorporates 2-aminoisobutyric acid (AIB). nih.gov |

| TqaG (Oxidoreductase) | FAD-dependent Berberine Bridge Enzyme-like Oxidoreductase | Catalyzes the oxidative opening of the pyrazinone ring, a key step for spirolactonization. acs.org |

| TqaL / TqaM | Fe(II)/αKG-dependent Oxygenases | Believed to be involved in the synthesis of the unnatural amino acid AIB. |

| TqaJ | Transporter | Likely involved in exporting the final compound. nih.gov |

Advanced Analytical and Computational Methodologies in Tryptoquialanine Research

Quantitative Analytical Methods for Tryptoquialanine in Biological Matrices (e.g., QuEChERS-LC-MS/MS)

The accurate quantification of this compound in biological matrices, such as fruits infected by the fungus Penicillium digitatum, is essential for food safety and for studying its biosynthesis. A widely adopted and effective method for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.govresearchgate.netagriculturejournal.orgniper.gov.in This approach allows for high-throughput analysis with excellent sensitivity and selectivity.

The QuEChERS method involves an initial extraction of the sample with an organic solvent, typically acetonitrile, followed by a partitioning step using a mixture of salts. oup.com A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is often employed to remove interfering matrix components like pigments, sugars, and organic acids, ensuring a cleaner extract for LC-MS/MS analysis. researchgate.netoup.com The LC-MS/MS system then provides the high specificity and sensitivity required for the detection and quantification of this compound, even at low concentrations. agriculturejournal.org

Validation of these analytical methods is critical to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). researchgate.netnih.govnih.gov Studies have demonstrated the successful application of QuEChERS-LC-MS/MS for the determination of tryptoquialanines A and C in various parts of oranges, including the epicarp (outer peel), mesocarp (white peel), and endocarp (juice). researchgate.netnih.gov

| Parameter | Reported Value (Tryptoquialanines A & C in Oranges) | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | researchgate.netnih.gov |

| Linear Range | 5 - 400 µg kg⁻¹ | researchgate.netnih.gov |

| Limit of Detection (LOD) | 5 µg kg⁻¹ | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 10 µg kg⁻¹ | researchgate.netnih.gov |

| Recovery | 57% - 101% | researchgate.netnih.gov |

| Precision (RSD) | ≤ 12% | researchgate.netnih.gov |

Untargeted Metabolomics for this compound Pathway Profiling

Untargeted metabolomics serves as a powerful hypothesis-generating tool to obtain a comprehensive snapshot of the metabolites present in a biological system under specific conditions. nih.govmdpi.comnih.gov In the context of this compound research, this approach has been instrumental in studying the secondary metabolite profile of Penicillium digitatum, the primary fungal producer. nih.govmdpi.com By analyzing the global metabolome of the fungus during infection of citrus fruits, researchers can identify the array of compounds produced, including various this compound analogues and other related indole (B1671886) alkaloids. nih.govresearchgate.net

These studies have confirmed that tryptoquialanines are major secondary metabolites produced by P. digitatum. nih.govnih.gov Furthermore, untargeted metabolomics has been employed to investigate the biological role of these compounds. For instance, by comparing the metabolic changes in citrus seeds exposed to this compound A, a complete inhibition of germination and a significant alteration of the seed's metabolic response were observed. nih.gov This suggests a phytotoxic role for this compound, which may be crucial for the pathogenicity of the fungus. nih.govnih.gov

Untargeted metabolomics has also been pivotal in discovering the export mechanism of tryptoquialanines from the fungal cells. Studies have revealed that these alkaloids are transported out of the fungus within extracellular vesicles (EVs). nih.govnih.gov Compositional analysis of these EVs confirmed the presence of a cargo rich in secondary metabolites, including tryptoquialanines. nih.gov This finding points to a sophisticated mechanism for the delivery of these phytotoxic compounds to the host plant tissue. nih.govnih.gov

Computational Modeling of this compound Biosynthesis

Computational modeling has become an indispensable tool for elucidating complex biosynthetic pathways, and the study of this compound is no exception. These in silico approaches provide insights into enzymatic mechanisms, molecular interactions, and opportunities for rational drug design that are often difficult to obtain through experimental methods alone.

Theoretical Investigations of Enzymatic Reaction Mechanisms and Regioselectivity

The biosynthesis of this compound is a multi-step process orchestrated by a series of dedicated enzymes encoded within the tqa gene cluster. researchgate.netnih.gov At the heart of this pathway is a trimodular non-ribosomal peptide synthetase (NRPS), TqaA, which assembles the core scaffold of the molecule from L-alanine, anthranilic acid, and L-tryptophan. researchgate.net A key feature of this compound is the presence of a non-proteinogenic amino acid, 2-aminoisobutyric acid (AIB). Gene knockout studies have identified the enzymes TqaL, TqaF, and TqaM as being responsible for the synthesis of AIB from L-valine. researchgate.netnih.govsci-hub.se

Theoretical investigations, often guided by experimental data from gene deletions and in vitro assays, help to propose and refine the catalytic mechanisms of these enzymes. For instance, TqaL, a Fe(II)/α-ketoglutarate-dependent oxygenase, is proposed to catalyze an unprecedented aziridination of L-valine to form pleurocybellaziridine. researchgate.netsci-hub.se This is followed by the opening of the aziridine (B145994) ring by TqaF and an oxidative decarboxylation by TqaM to yield AIB. sci-hub.se

A critical aspect of the biosynthesis is the regioselectivity of certain reactions, such as the final cyclization steps. The C-terminal condensation (CT) domain of NRPSs is known to catalyze the cyclization and release of the peptide chain. oup.comsci-hub.se Computational studies on analogous NRPS systems have shown that the CT domain can control the regioselectivity of lactamization, favoring the formation of a specific ring structure (e.g., a benzazepine over a benzodiazepine (B76468) scaffold) even when the alternative product is kinetically favored in non-enzymatic conditions. sci-hub.senih.gov Such computational analyses, combining molecular docking and energy calculations, can elucidate the structural basis for this enzymatic control, highlighting key residues in the active site that orient the substrate for the specific cyclization outcome. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic behavior of molecules over time at an atomic level. nih.govmdpi.comchemrxiv.org This technique is particularly valuable for studying the interaction between a small molecule like this compound and its potential biological targets, which are often proteins. plos.orgscielo.org.za By simulating the protein-ligand complex in a solvated environment, MD can reveal the stability of the binding, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. plos.orgscielo.org.za

In the context of this compound, while specific MD simulation studies are not yet widely published, the methodology holds great promise. For example, if a protein target for this compound's phytotoxic or other biological activities were identified, MD simulations could be employed to:

Assess Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the complex remains stable. plos.orgscielo.org.za

Identify Key Binding Residues: Analysis of the simulation trajectory can pinpoint the specific amino acid residues of the target protein that form persistent interactions with this compound.

Calculate Binding Free Energies: Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity of this compound to its target. nih.gov

This information is invaluable for understanding the molecular basis of this compound's activity and for guiding the design of analogues with improved properties.

In Silico Approaches for this compound Scaffold Design and Diversification

The unique scaffold of this compound presents an attractive starting point for the design of new bioactive compounds. In silico methods, particularly scaffold hopping, offer a powerful strategy for exploring novel chemical space while retaining the key pharmacophoric features of the original molecule. niper.gov.innih.govnih.govbhsai.org Scaffold hopping aims to identify structurally novel compounds with different core structures that can bind to the same biological target and elicit a similar biological response. nih.govbhsai.org

Computational approaches to scaffold hopping can be broadly categorized and could be applied to the this compound framework:

Pharmacophore-Based Hopping: A 3D pharmacophore model can be generated based on the key interaction features of this compound with its putative target. This model is then used to screen virtual libraries for new scaffolds that match the pharmacophore. nih.gov

Structure-Based Hopping: If the 3D structure of the target protein is known, docking-based virtual screening can be used to identify new scaffolds that fit into the binding site and form favorable interactions. nih.gov

Reaction-Based Generative Models: Advanced deep learning models can be trained on large datasets of chemical reactions to generate novel molecules by decorating a given scaffold, such as that of this compound, with new chemical moieties.

These in silico techniques can rapidly generate a diverse set of virtual compounds based on the this compound scaffold. niper.gov.innih.gov The most promising candidates can then be prioritized for chemical synthesis and biological evaluation, accelerating the discovery of new leads with potentially improved potency, selectivity, or pharmacokinetic properties.

Biological Interactions and Ecological Roles of Tryptoquialanine

Tryptoquialanine, an indole (B1671886) alkaloid mycotoxin, demonstrates notable biological activity, particularly its effects on plant life and its role in the life cycle of the fungi that produce it.

Phytotoxic Activity of this compound

The phytotoxicity of this compound has been a key area of research, with studies focusing on its inhibitory effects on plant physiology.

A primary mechanism through which this compound exerts its phytotoxic effects is the inhibition of seed germination. asm.orgresearchgate.net Research investigating the pathogenic potential of this compound A, purified from the fungus Penicillium digitatum, has demonstrated its significant impact on the germination of Citrus sinensis (sweet orange) seeds. asm.orgasm.orgresearchgate.net

Exposure of C. sinensis seeds to this compound A resulted in a complete inhibition of the germination process and induced an altered metabolic response. researchgate.netasm.orgnih.govbiorxiv.org The inhibitory effect was found to be dose-dependent. In laboratory assays, this compound A significantly inhibited seed germination across all tested concentrations. asm.org At concentrations below 1,000 parts per million (ppm), a noticeable delay in germination time was observed compared to untreated control seeds. asm.org A more potent phytotoxic effect was recorded at a concentration of 3,000 ppm, where the formation of the radicle (embryonic root) was completely prevented. asm.org The visual effects included changes in the color and size of the seeds, indicating physiological distress. asm.org The inhibitory potency of this compound A at 3,000 ppm was comparable to that of the commercial herbicide Roundup, which also prevented germination at similar concentrations. asm.orgnih.gov

Table 1: Effect of this compound A on Citrus sinensis Seed Germination

| Treatment | Concentration (ppm) | Observed Effect | Reference |

|---|---|---|---|

| Negative Control | 0 | Regular germination pattern | asm.orgnih.gov |

| This compound A | 500 | Delayed and defective germination | asm.orgnih.gov |

| 1,000 | Delayed and defective germination | asm.orgnih.gov | |

| 3,000 | Complete inhibition of germination; no radicle formation | asm.orgnih.gov | |

| Roundup (Herbicide) | 3,000 | Defective germination | asm.orgnih.gov |

| 10,000 | Complete inhibition of germination | asm.orgnih.gov |

While the precise molecular targets of this compound within plant cells are still under investigation, research points to general cellular damage and metabolic disruption. The exposure of citrus seeds to the compound leads to a broadly "altered metabolic response". researchgate.netnih.govbiorxiv.orgresearchgate.net The most direct evidence of cellular impact comes from the observation of physical damage to plant tissues. asm.orgresearchgate.net Extracellular vesicles (EVs) containing this compound were found to cause tissue lesions and color alterations in C. sinensis seeds, indicating direct damage to plant cells. asm.org This suggests that this compound and the vesicles that carry it interact with and disrupt the integrity of plant cell structures, although the specific cellular components or signaling pathways targeted have not been fully elucidated. Plant cells are known to initiate complex signaling pathways in response to stresses like pathogen attack, often involving organelles like chloroplasts and mitochondria as environmental sensors. anu.edu.au It is plausible that this compound interferes with these fundamental stress response pathways.

Role in Fungal-Host Interactions

This compound is a key secondary metabolite in the interaction between certain fungal pathogens and their plant hosts.

This compound is a major secondary metabolite produced by Penicillium digitatum, the fungus responsible for green mold disease in citrus fruits. asm.orgresearchgate.netasm.orgresearchgate.net This pathogen is considered the most aggressive agent affecting citrus postharvest, causing up to 90% of total losses. asm.orgnih.govnih.gov The fungus produces several indole alkaloids, with this compound A and this compound C being notable examples. frontiersin.org The biosynthesis of these complex molecules is governed by a specific gene cluster, referred to as the tqa cluster, which has been identified and studied in the related fungus Penicillium aethiopicum. nih.govresearchgate.net A key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS), which is responsible for assembling the core structure of the molecule from amino acid precursors. asm.orgnih.govresearchgate.net

For this compound to exert its phytotoxic effects on a host plant, it must be exported from the fungal cell into the extracellular environment. nih.gov A novel mechanism for this transport has been identified, involving the use of extracellular vesicles (EVs). asm.orgasm.org P. digitatum was found to release EVs both when grown in culture and during the actual infection of citrus fruits. asm.orgresearchgate.netnih.govbiorxiv.org

These EVs are tiny, membrane-bound sacs that can carry a diverse cargo of molecules. researchgate.netmdpi.com Compositional analysis of the EVs released by P. digitatum during infection revealed a complex mixture of contents, prominently including Tryptoquialanines. asm.orgresearchgate.netnih.govbiorxiv.org In addition to this compound, these vesicles also transport other metabolites, such as the mycotoxin fungisporin. asm.orgresearchgate.netnih.govbiorxiv.org The discovery that this compound is exported in EVs during plant infection reveals a sophisticated delivery strategy employed by the fungus to deploy its chemical arsenal (B13267) against the host. asm.orgnih.govasm.org This EV-mediated transport is a crucial aspect of the host-pathogen interaction, allowing the fungus to deliver virulence factors directly to the host environment. researchgate.netfrontiersin.org

The exact contribution of this compound to the virulence of P. digitatum presents a complex picture. asm.org To investigate its role, researchers created mutant strains of the fungus by deleting the tqaA gene, a critical nonribosomal peptide synthetase required for this compound biosynthesis. asm.org When these mutant strains, which were incapable of producing this compound A, were used to infect citrus fruits, they showed no reduction in virulence compared to the wild-type fungus. asm.orgasm.org This finding initially suggested that this compound might be dispensable for the process of causing disease in the fruit itself. asm.org

Extracellular Vesicle (EV)-Mediated Transport of this compound during Infection

Comparative Analysis of this compound's Ecological Functions with Related Fungal Metabolites

This compound, a quinazoline-containing indole alkaloid, is part of a diverse group of secondary metabolites produced by various fungi, particularly within the Penicillium and Aspergillus genera. Its ecological functions are best understood when compared with structurally or biosynthetically related fungal metabolites. This comparative analysis highlights the varied and sometimes overlapping roles these compounds play in mediating interactions between the producing fungus and its environment, including host organisms, competitors, and predators.

This compound is structurally similar to tryptoquivaline (B1215208), another tremorgenic mycotoxin. sysco-env.co.ukvulcanchem.com The primary structural difference lies in the amino acid incorporated during biosynthesis, with this compound using alanine (B10760859) and tryptoquivaline using valine. vulcanchem.com This seemingly minor difference can lead to variations in their biological activities. Both compounds are known for their tremorgenic effects on vertebrates, a property shared with other indole alkaloids like penitrems and fumitremorgins. vulcanchem.comresearchgate.netnih.gov This suggests a potential defensive role against vertebrate predators or grazers.

Recent research has illuminated the phytotoxic nature of this compound A. It has been shown to completely inhibit the germination of Citrus sinensis seeds, indicating a role in pathogenesis by hindering the host's reproductive capabilities. researchgate.netbeilstein-journals.org This phytotoxicity is facilitated by the fungus packaging and exporting the compound in extracellular vesicles, which can then damage plant tissues. researchgate.netbeilstein-journals.orgnih.gov This mode of action contrasts with some other fungal metabolites that may have more direct roles in tissue degradation or nutrient acquisition.

The biosynthesis of this compound is linked to that of fumiquinazolines, sharing a common intermediate, fumiquinazoline F. vulcanchem.com Fumiquinazolines themselves exhibit a range of biological activities, including antimicrobial properties, which can help the producing fungus compete with other microorganisms. researchgate.net Fumiquinazoline C, for instance, has been identified as a deterrent against amoeba predation, highlighting a defensive function at the microbial level. leibniz-hki.de

In the context of fungal competition, this compound's role can be compared to that of other secondary metabolites like griseofulvin (B1672149) and patulin. Griseofulvin, produced by Penicillium griseofulvum, has well-documented antifungal properties, allowing it to inhibit the growth of competing fungi. frontiersin.orgekb.egnih.gov Patulin, a mycotoxin produced by Penicillium expansum, also exhibits antifungal activity, helping the fungus dominate postharvest niches by inhibiting competing fungal species. apsnet.orgfrontiersin.org While this compound's direct antifungal activity against competing fungi is less characterized, its production in co-culture with other fungi like P. citrinum suggests a role in fungal interactions. scbt.com

Furthermore, some related metabolites have demonstrated insecticidal properties. The penitrems, for example, are not only tremorgenic to vertebrates but also show potent insecticidal activity. acs.org this compound A has also been suggested to have a protective role against insects in decayed citrus fruits. frontiersin.org This dual activity against both vertebrates and invertebrates underscores the broad defensive capabilities of these fungal alkaloids.

Viridicatumtoxin, another polyketide produced by Penicillium aethiopicum (the same species that produces this compound), is a highly toxic compound that induces oxidative stress and apoptosis. scbt.com While its specific ecological role is less defined, its high toxicity suggests a potent defensive function against a wide range of organisms.

The following table provides a comparative overview of the ecological functions of this compound and related fungal metabolites.

| Metabolite | Producing Fungi (Examples) | Primary Ecological Functions | Key Research Findings |

| This compound | Penicillium aethiopicum, Penicillium digitatum vulcanchem.comresearchgate.net | Phytotoxicity, potential insecticidal activity, tremorgenic effects. vulcanchem.comresearchgate.netfrontiersin.org | Inhibits germination of Citrus sinensis seeds; exported in extracellular vesicles that damage plant tissue. researchgate.netbeilstein-journals.orgnih.gov Suggested to protect decayed citrus from insects. frontiersin.org |

| Tryptoquivaline | Aspergillus clavatus, Neosartorya spp. vulcanchem.commdpi.com | Tremorgenic effects, antibacterial activity. vulcanchem.commdpi.com | Structurally very similar to this compound, differing in the incorporated amino acid (valine instead of alanine). vulcanchem.com Exhibits activity against multidrug-resistant bacteria. mdpi.com |

| Fumiquinazolines | Aspergillus fumigatus umich.edu | Antimicrobial activity, defense against predation. researchgate.netleibniz-hki.de | Fumiquinazoline C acts as a deterrent against amoeba predation. leibniz-hki.de Some exhibit antifungal and antibacterial properties. researchgate.net |

| Penitrems | Penicillium crustosum researchgate.net | Tremorgenic effects, insecticidal activity. researchgate.netacs.org | Induce tremors in vertebrates and show convulsive and insecticidal activities against various insect species. acs.orgoup.com |

| Fumitremorgins | Aspergillus fumigatus, Neosartorya fischeri beilstein-journals.orgumich.edu | Tremorgenic effects, potential role in pathogenesis. beilstein-journals.orgresearchgate.net | A class of diketopiperazine alkaloids that affect the central nervous system in animals. beilstein-journals.orgresearchgate.net |

| Griseofulvin | Penicillium griseofulvum, Xylaria flabelliformis frontiersin.orgnih.gov | Antifungal activity, plant protection. frontiersin.orgekb.egnih.gov | Used as a plant protective agent to prevent fungal invasion and infection. frontiersin.orgnih.gov Inhibits the growth of competing fungi. ekb.eg |

| Viridicatumtoxin | Penicillium aethiopicum vulcanchem.com | High toxicity, induces oxidative stress and apoptosis. scbt.com | Its high toxicity suggests a potent defensive mechanism against other organisms. scbt.com |

| Patulin | Penicillium expansum apsnet.orgresearchgate.net | Antifungal activity, phytotoxicity, role in pathogenesis. apsnet.orgresearchgate.net | Contributes to the aggressiveness of P. expansum in fruit rot by inhibiting competing fungi and causing symptoms in the host. apsnet.orgresearchgate.net |

Future Directions and Research Opportunities in Tryptoquialanine Studies

Unexplored Biosynthetic Enzymes and Pathways

The identification of the tryptoquialanine (tqa) gene cluster in Penicillium aethiopicum has laid the groundwork for a detailed biosynthetic map. nih.govacs.org The pathway is understood to share a common intermediate, fumiquinazoline F, with the fumiquinazoline pathway, originating from a trimodular nonribosomal peptide synthetase (NRPS). nih.govnih.gov Systematic gene inactivation has been crucial in assigning functions to several genes within the cluster. nih.govacs.org Despite this progress, several enzymes and the precise mechanisms they catalyze remain enigmatic, representing a significant frontier in natural product biosynthesis research.

Key areas for future investigation include:

Mechanistic Characterization of AIB Biosynthesis: The pathway uniquely incorporates the non-proteinogenic amino acid 2-aminoisobutyric acid (AIB). nih.gov Genetic analysis points to two enzymes, TqaM and TqaN, as responsible for its de novo synthesis, yet their specific functions and catalytic mechanisms are unknown. nih.govresearchgate.net Future studies should focus on the in vitro reconstitution of AIB synthesis using purified TqaM and TqaN to unravel their roles.

Elucidation of the Oxidoreductase Function: A pivotal step in the pathway is the unusual oxidative opening of a pyrazinone ring, catalyzed by TqaO, a putative FAD-dependent berberine (B55584) bridge enzyme-like oxidoreductase. nih.govnih.gov The exact mechanism of this ring-opening reaction is proposed based on genetic knockouts but requires detailed biochemical and structural investigation to be fully understood.

In Vitro Reconstitution of the Pathway: While individual gene knockouts have provided a proposed biosynthetic sequence, the complete pathway has not been reconstituted in vitro. nih.gov Such an undertaking would definitively validate the proposed steps, confirm the function of each enzyme, and could reveal subtle catalytic details or previously unobserved intermediates.

Table 1: Functionally Annotated Genes in the this compound (tqa) Cluster

| Gene | Putative Function | Observation in Knockout Mutant |

|---|---|---|

| tqaA | Trimodular Nonribosomal Peptide Synthetase (NRPS) | Accumulation of anthraniloyl-Ala-Trp |

| tqaO | FAD-dependent berberine bridge enzyme-like oxidoreductase | Accumulation of fumiquinazoline F |

| tqaB | 2-aminoisobutyric acid (AIB)-specific NRPS module | Blocks the incorporation of AIB |

| tqaM | Putative enzyme in AIB biosynthesis | Prevents AIB synthesis, halting the pathway |

| tqaN | Putative enzyme in AIB biosynthesis | Prevents AIB synthesis, halting the pathway |

This table is generated based on data from genetic inactivation studies.

Genetic Engineering and Synthetic Biology for Novel this compound Production

The advent of synthetic biology and advanced genetic engineering techniques offers powerful tools to overcome the limitations of natural production and to generate novel chemical diversity. mdpi.combio.org These approaches can transform microorganisms into optimized cell factories for producing complex natural products. nih.govals-journal.com For this compound, these technologies open the door to creating structural analogues with potentially enhanced or novel biological activities.

Future research opportunities in this area include:

Heterologous Expression: The native producer, Penicillium aethiopicum, may not be optimal for large-scale production. Transferring the entire tqa biosynthetic gene cluster into a well-characterized and industrially robust fungal host, such as Aspergillus oryzae, could significantly improve yields and facilitate easier downstream processing. rsc.org

Combinatorial Biosynthesis and NRPS Engineering: The modular nature of the NRPS enzymes (TqaA and TqaB) is highly amenable to engineering. Using tools like CRISPR-Cas9, the adenylation (A) domains, which are responsible for selecting specific amino acid substrates, can be modified or swapped. mdpi.com This could allow for the incorporation of different amino acids in place of tryptophan, alanine (B10760859), or AIB, leading to the generation of a library of novel this compound derivatives.

Tailoring Enzyme Modification: The tailoring enzymes, particularly the oxidoreductase TqaO, could be targeted for protein engineering. Altering the substrate specificity or catalytic activity of these enzymes might lead to the production of compounds with modified ring structures or different oxidation patterns.

Advanced Analytical Techniques for Comprehensive this compound Profiling

The detection and characterization of this compound and its analogues have primarily relied on established techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors. nih.govstudiesinmycology.org Methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for efficient extraction from complex matrices like fruit. researchgate.net While effective, the next generation of research will require more sophisticated analytical approaches to capture the full spectrum of this compound-related metabolites and their spatial distribution.

Future research should incorporate:

High-Resolution Mass Spectrometry and Molecular Networking: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution tandem mass spectrometry (MS/MS) can provide highly accurate mass data, which is critical for identifying novel, low-abundance analogues. researchgate.net Coupling this with computational tools like Global Natural Products Social Molecular Networking (GNPS) can help visualize the chemical space of tryptoquialanines, rapidly identifying known compounds and highlighting potentially new structures within a crude extract. nih.gov

Imaging Mass Spectrometry: To understand the role of this compound in biological interactions, such as the infection of citrus fruit by Penicillium digitatum, it is crucial to know its precise location within the host tissue. Imaging mass spectrometry techniques, such as MALDI-imaging, can map the spatial distribution of this compound and its metabolites directly on tissue sections, providing invaluable insights into its transport and localization at the host-pathogen interface.

Advanced NMR Spectroscopy: For the unambiguous structural elucidation of novel analogues generated through synthetic biology, advanced Nuclear Magnetic Resonance (NMR) techniques will be indispensable. Methods like cryoprobe NMR can provide enhanced sensitivity for analyzing small sample quantities, which is often a bottleneck in the initial discovery phase.

Deeper Elucidation of this compound's Molecular Mechanisms in Biological Systems

While classified as a tremorgenic mycotoxin, the precise molecular basis of this compound's activity in vertebrates remains poorly understood, with general theories pointing towards interference with neurotransmitter release. nih.govresearchgate.net Recent studies have also uncovered a potent phytotoxic role, yet the mechanisms behind this activity are also unclear. researchgate.netasm.org A significant opportunity exists to move beyond phenomenological observation to a detailed molecular understanding.

Key research questions to address include:

Identification of Neuronal Targets: The tremorgenic effects strongly suggest interaction with the central nervous system. Future research should employ techniques like affinity chromatography with this compound as a ligand or chemoproteomics approaches to identify specific protein targets (e.g., receptors, ion channels, or enzymes) in neuronal cells. Pinpointing these targets is the first step in unraveling the pathway leading to tremors.

Mechanism of Phytotoxicity: this compound A has been shown to completely inhibit the germination of Citrus sinensis seeds. researchgate.net The molecular mechanism for this inhibition is unknown. Transcriptomic and metabolomic studies on seeds treated with this compound could reveal the cellular pathways that are disrupted, shedding light on its mode of action as a phytotoxin.

Role in Host-Pathogen Interactions: The discovery that P. digitatum exports tryptoquialanines in extracellular vesicles (EVs) during citrus fruit infection suggests a sophisticated delivery mechanism and a direct role in pathogenicity. nih.govasm.org Future work should investigate how these EVs interact with host cells, whether they facilitate the targeted delivery of the toxin, and how this process overcomes plant defense responses.

Q & A

What is the biosynthetic pathway of tryptoquialanine in Penicillium aethiopicum, and what experimental approaches validate key enzymatic steps?

Basic Research Focus

this compound is synthesized via a non-ribosomal peptide synthase (NRPS) assembly line. The trimodular NRPS TqaA activates anthranilic acid (module 1), D-tryptophan (module 2), and L-alanine (module 3) to form the tricyclic pyrazinoquinazolinedione scaffold (FQF) . Subsequent tailoring steps involve enzymes like TqaL, TqaF, and TqaM, which convert L-valine to 2-aminoisobutyric acid (AIB), a nonproteogenic amino acid critical for final cyclization .

Methodology : Gene deletion studies in P. aethiopicum and in vitro enzyme assays (e.g., heterologous expression of TqaA in yeast) confirm substrate specificity and catalytic activity. Isotopic labeling (e.g., stereoselectively deuterated L-valine) tracks stereochemical outcomes during aziridination by TqaL .

How do stereochemical variations in intermediates like 2′-epi-FQA influence the divergence between this compound and fumiquinazoline pathways?

Advanced Research Focus

The stereochemistry at C2′ of the imidazoindolone moiety determines downstream product specificity. In P. aethiopicum, 2′-epi-FQA is generated via the NRPS TqaB, which directs anti-stereochemical addition of AIB to the indole C2′, whereas A. fumigatus Af12050 produces FQA with syn-stereochemistry . This difference governs cyclization into this compound (5-5-6 tricyclic framework) versus fumiquinazolines.

Methodology : Chimeric NRPS constructs (e.g., swapping C-domains between TqaB and Af12050) and enzymatic assays reveal domain-specific stereocontrol. Substrate flexibility assays (e.g., testing L-/D-Ala activation by TqaB’s A-domain) further elucidate selectivity .

What strategies resolve contradictions in proposed mechanisms of aziridination catalyzed by TqaL?

Advanced Research Focus

TqaL, an α-ketoglutarate-dependent oxygenase, catalyzes aziridination of L-valine to pleurocybellaziridine. Initial studies suggested non-stereospecific radical-based H-abstraction at C3, with both retention and inversion observed . Contradictions arise from competing hypotheses: radical recombination vs. iron-oxo-mediated direct aziridine formation.

Methodology : Kinetic isotope effect (KIE) studies and electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates. Comparative analysis of TqaL homologs (e.g., from Aspergillus spp.) may clarify evolutionary conservation of mechanistic pathways .

How can researchers experimentally distinguish between NRPS-mediated cyclization and spontaneous post-release cyclization in this compound assembly?

Advanced Research Focus

NRPS domains (e.g., condensation (C) and thioesterase (TE) domains) may catalyze cyclization during chain elongation or after peptide release. For example, TqaA’s TE domain is hypothesized to mediate tricyclization of FQF .

Methodology : In vitro reconstitution of TqaA modules with and without TE domains, coupled with LC-MS analysis of intermediates, identifies cyclization timing. Trapping experiments (e.g., thiolytic release with exogenous thiols) can isolate linear precursors .

What bioinformatics tools predict anthranilate-activating NRPS domains in fungal genomes, and how are they validated?

Basic Research Focus

A 10-residue code in NRPS A-domains predicts anthranilate specificity. This code was identified via comparative analysis of anthranilate-utilizing NRPSs (e.g., AnaPS in Aspergillus spp.) and validated by heterologous expression in E. coli .

Methodology : Phylogenetic clustering of A-domains and site-directed mutagenesis (e.g., altering key residues in the code) confirm substrate selectivity. In vitro ATP-PPi exchange assays measure anthranilate activation efficiency .

How do isotopic labeling studies clarify the origin of 2-aminoisobutyric acid (AIB) in this compound biosynthesis?

Basic Research Focus

AIB is derived from L-valine via three enzymatic steps: TqaL (aziridination), TqaF (hydroxylation), and TqaM (oxidative decarboxylation) .

Methodology : Feeding studies with -/-labeled L-valine track AIB incorporation. NMR and HR-MS analyze isotopic enrichment in this compound. Gene knockout strains (ΔtqaL, ΔtqaF, ΔtqaM) confirm intermediate accumulation .

What comparative genomic approaches identify evolutionary links between this compound and related alkaloid pathways (e.g., fiscalins)?

Advanced Research Focus

Fiscalins (e.g., fiscalin B) share a pyrazinoquinazolinone scaffold analogous to FQF, suggesting ancestral NRPS homology. However, fiscalin pathways utilize D-Ala or AIB in annulation, akin to this compound .

Methodology : Genome mining for conserved NRPS clusters (e.g., anthranilate-activating A-domains) and CRISPR-Cas9-mediated cluster deletion in Neosartorya fischeri disrupt fiscalin production, linking gene function to scaffold divergence .

How do researchers address challenges in heterologous expression of large NRPS enzymes like TqaA (450 kDa)?

Advanced Research Focus

TqaA’s size complicates solubility and stability in vitro. Successful expression in Saccharomyces cerevisiae required codon optimization and chaperone co-expression .

Methodology : Modular expression (e.g., separating C-A-T domains) and fusion tags (e.g., SUMO) enhance solubility. Activity assays with synthetic substrate analogs (e.g., SNAC-thioesters) bypass upstream modules to study individual domain functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.